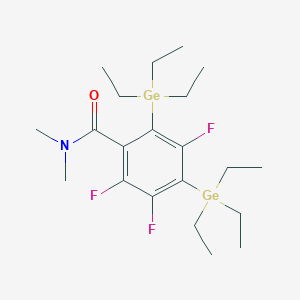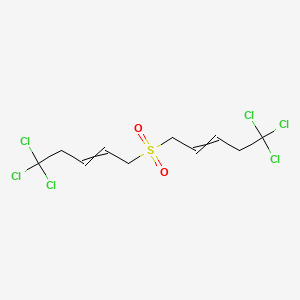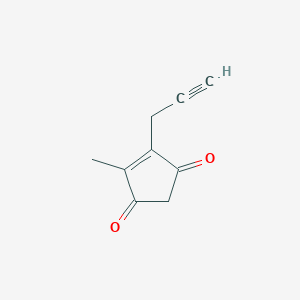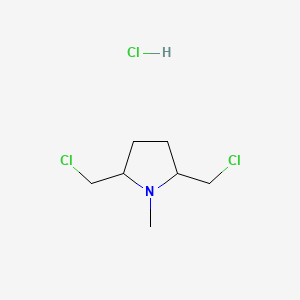
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide is a complex organic compound that features both fluorine and germanium atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Germylation: Attachment of triethylgermyl groups to the benzene ring.
Amidation: Formation of the benzamide structure by reacting with N,N-dimethylamine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine and germyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce new functional groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties,
Eigenschaften
CAS-Nummer |
90313-63-6 |
|---|---|
Molekularformel |
C21H36F3Ge2NO |
Molekulargewicht |
520.8 g/mol |
IUPAC-Name |
2,3,5-trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide |
InChI |
InChI=1S/C21H36F3Ge2NO/c1-9-25(10-2,11-3)19-15(21(28)27(7)8)16(22)17(23)20(18(19)24)26(12-4,13-5)14-6/h9-14H2,1-8H3 |
InChI-Schlüssel |
STPPMVCDKUXWRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C1=C(C(=C(C(=C1C(=O)N(C)C)F)F)[Ge](CC)(CC)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)


![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)




